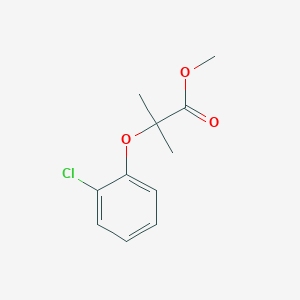
Methyl 2-(2-chlorophenoxy)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-chlorophenoxy)-2-methylpropanoate is an organic compound with the molecular formula C11H13ClO3 It is a derivative of phenoxyacetic acid and is characterized by the presence of a chlorophenyl group attached to a methylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-chlorophenoxy)-2-methylpropanoate typically involves the esterification of 2-(2-chlorophenoxy)-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and increased efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-chlorophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-(2-chlorophenoxy)-2-methylpropanoic acid and methanol.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The methyl group can be oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
Hydrolysis: 2-(2-chlorophenoxy)-2-methylpropanoic acid and methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 2-(2-chlorophenoxy)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-(2-chlorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can mimic the structure of natural ligands, allowing the compound to bind to active sites and inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
- Methyl 2-(4-chlorophenoxy)propanoate
- Methyl 2-(4-chloro-3-methylphenoxy)propanoate
- Methyl 2-hydroxy-2-(4-pyridinyl)propanoate
Comparison: Methyl 2-(2-chlorophenoxy)-2-methylpropanoate is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and binding affinity in biological systems. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.
Properties
CAS No. |
63034-66-2 |
|---|---|
Molecular Formula |
C11H13ClO3 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
methyl 2-(2-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C11H13ClO3/c1-11(2,10(13)14-3)15-9-7-5-4-6-8(9)12/h4-7H,1-3H3 |
InChI Key |
CCDIFPQIWCOMJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)OC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


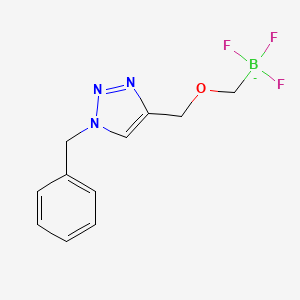

![8-Methylenebicyclo[5.1.0]octane](/img/structure/B13948427.png)
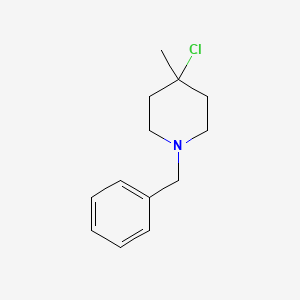
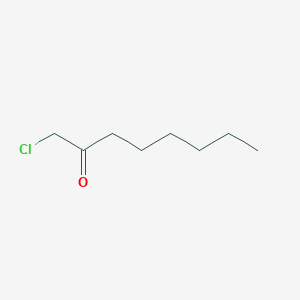
![tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate](/img/structure/B13948437.png)
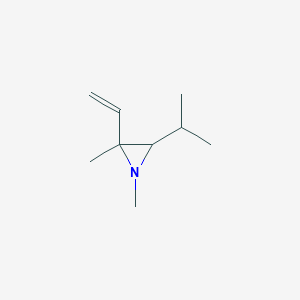
![3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole](/img/structure/B13948462.png)
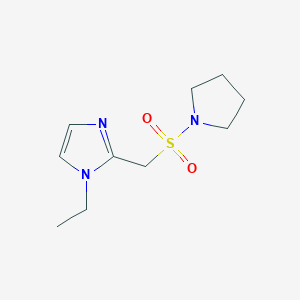
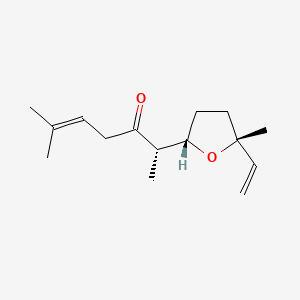
![2-Chloro-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948465.png)

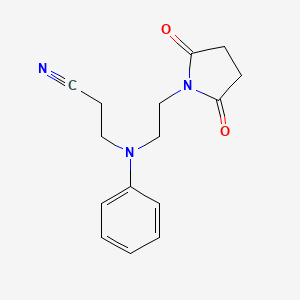
![4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13948493.png)
